2-amino-N-(thiophen-2-ylmethyl)butanamide
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Overview
Description
2-amino-N-(thiophen-2-ylmethyl)butanamide is an organic compound with the molecular formula C9H14N2OS It is characterized by the presence of an amino group, a thiophene ring, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(thiophen-2-ylmethyl)butanamide typically involves the reaction of thiophene-2-carbaldehyde with 2-amino-butanamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(thiophen-2-ylmethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted amides .
Scientific Research Applications
2-amino-N-(thiophen-2-ylmethyl)butanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-amino-N-(thiophen-2-ylmethyl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-methyl-N-(thiophen-2-ylmethyl)butanamide
- 2-amino-N-(thiophen-2-ylmethyl)butanamide hydrochloride
- 2-amino-N-[1-(thiophen-2-yl)ethyl]butanamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H14N2OS |
---|---|
Molecular Weight |
198.29 g/mol |
IUPAC Name |
2-amino-N-(thiophen-2-ylmethyl)butanamide |
InChI |
InChI=1S/C9H14N2OS/c1-2-8(10)9(12)11-6-7-4-3-5-13-7/h3-5,8H,2,6,10H2,1H3,(H,11,12) |
InChI Key |
LQNGXUZVCCDQCA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NCC1=CC=CS1)N |
Origin of Product |
United States |
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